2-(Hydroxymethyl)-5-methoxy-4H-pyran
Overview
Description
2-(Hydroxymethyl)-5-methoxy-4H-pyran is a heterocyclic compound that features a pyran ring substituted with hydroxymethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methoxy-4H-pyran can be achieved through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with methanol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group at the 5-position of the pyran ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of such reactors allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-methoxy-4H-pyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles, such as halides or amines, under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-5-methoxy-4H-pyran.
Reduction: Formation of 2-(hydroxymethyl)-5-methoxy-4H-dihydropyran.
Substitution: Formation of various substituted pyran derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-5-methoxy-4H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-methoxy-4H-pyran involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A related compound with similar structural features but lacking the methoxy group.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer production.
2,5-Dimethylfuran: A compound used as a biofuel and in the synthesis of other chemicals.
Uniqueness
2-(Hydroxymethyl)-5-methoxy-4H-pyran is unique due to the presence of both hydroxymethyl and methoxy groups on the pyran ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(5-methoxy-4H-pyran-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7-3-2-6(4-8)10-5-7/h2,5,8H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHWKCGYAZLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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